Product packaging for 2-Fluoro-4-methoxybenzohydrazide(Cat. No.:CAS No. 1220508-38-2)

2-Fluoro-4-methoxybenzohydrazide

Cat. No.: B3091919
CAS No.: 1220508-38-2
M. Wt: 184.17 g/mol
InChI Key: ARNWAWKYJPFOLV-UHFFFAOYSA-N
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Description

Significance of Benzohydrazide (B10538) Scaffolds in Modern Organic Chemistry

Benzohydrazide and its derivatives are highly valued as intermediates in organic synthesis. The hydrazide moiety is a potent nucleophile and can readily react with aldehydes and ketones to form stable hydrazone linkages. This reactivity is fundamental in the construction of a diverse array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.

Furthermore, the benzohydrazide scaffold is a key component in the design of "privileged structures" in medicinal chemistry. prepchem.com This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for the development of new therapeutic agents. The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, as well as a chelating agent for metal ions, underpins its biological promiscuity. crescentchemical.com

The Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Systems and Reactivity

The introduction of fluorine and methoxy groups onto the aromatic ring of the benzohydrazide scaffold profoundly alters its electronic and steric properties, thereby fine-tuning its reactivity and potential applications.

Fluorine's Impact: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the benzene (B151609) ring. orgsyn.org This generally deactivates the ring towards electrophilic aromatic substitution. orgsyn.orgsigmaaldrich.com However, the lone pairs on the fluorine atom can participate in resonance, which directs incoming electrophiles to the ortho and para positions. orgsyn.org The presence of fluorine can also enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. In the context of nucleophilic aromatic substitution, a fluorine substituent can be activating, as it stabilizes the intermediate Meisenheimer complex through its inductive effect. scbt.com The incorporation of fluorine can lead to increased thermal stability and chemical resistance in materials. nih.govnih.gov

Methoxy Group's Influence: The methoxy group (-OCH3) is a powerful electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. sigmaaldrich.comcymitquimica.com This activating effect stems from the delocalization of the oxygen's lone pair electrons into the ring system. cymitquimica.comthermofisher.com Conversely, the oxygen atom also exerts a weaker electron-withdrawing inductive effect due to its electronegativity. cymitquimica.com The methoxy group's ability to donate electrons can also influence the reactivity of other functional groups on the ring and can play a role in intermolecular interactions, such as hydrogen bonding.

The interplay of the electron-withdrawing fluorine and the electron-donating methoxy group in 2-Fluoro-4-methoxybenzohydrazide creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.

Overview of Established and Emerging Research Areas for Halogenated and Methoxy-Substituted Benzohydrazides

The strategic incorporation of halogens and methoxy groups into the benzohydrazide structure has led to the exploration of these compounds in a multitude of research domains.

Established Research Areas:

Antimicrobial Agents: Many halogenated and methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. mdpi.combldpharm.com The lipophilicity imparted by these substituents can enhance cell membrane penetration.

Anticancer Agents: This class of compounds has been investigated for its potential as anticancer drugs. nih.gov The benzohydrazide scaffold can be a platform for designing enzyme inhibitors or compounds that interfere with cell signaling pathways. nih.gov

Antioxidants: The presence of a methoxy group, in particular, can contribute to the antioxidant properties of benzohydrazide derivatives. sigmaaldrich.comossila.com

Emerging Research Areas:

Enzyme Inhibitors: The tailored design of halogenated and methoxy-substituted benzohydrazides is a growing area for the development of specific enzyme inhibitors, such as those for α-glucosidase, which are relevant in the management of diabetes.

Materials Science: The unique properties conferred by fluorine substitution, such as thermal stability, are being explored in the development of novel polymers and functional materials. nih.govnih.gov

Photocatalysis: Benzophenone derivatives containing fluorine and methoxy groups have been investigated as photocatalysts.

Interactive Data Tables

Below are interactive tables detailing the properties of precursors and related compounds to this compound, providing context for its expected chemical characteristics.

Table 1: Physicochemical Properties of Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Fluoro-4-methoxybenzaldehyde331-64-6C₈H₇FO₂154.1443-48
2-Fluoro-4-methoxybenzoic acid394-42-3C₈H₇FO₃170.14184-188
4-Methoxybenzohydrazide3290-99-1C₈H₁₀N₂O₂166.18136-140

Table 2: Related Benzohydrazide Compounds

Compound NameMolecular FormulaApplication/Research Area
N′-[(E)-5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrateC₁₆H₁₇BrN₂O₅Synthesis of complex organic molecules
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazoleC₁₆H₁₄N₂O₃Synthesis of heterocyclic compounds
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazideC₁₄H₁₁FN₂O₃Synthesis of diacylhydrazines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O2 B3091919 2-Fluoro-4-methoxybenzohydrazide CAS No. 1220508-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNWAWKYJPFOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Mechanisms of 2 Fluoro 4 Methoxybenzohydrazide

Condensation Reactions for N'-Substituted Derivatives

Condensation reactions involving the terminal nitrogen atom of the hydrazide moiety in 2-Fluoro-4-methoxybenzohydrazide provide a straightforward route to a variety of N'-substituted derivatives. These reactions are fundamental in expanding the structural diversity of compounds derived from this starting material.

The reaction of this compound with aldehydes and ketones under appropriate conditions leads to the formation of hydrazones, a class of compounds characterized by the R1R2C=NNR'R'' functional group. This condensation is typically catalyzed by a small amount of acid and proceeds via the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable hydrazone product.

For instance, the condensation of hydrazides with variously substituted aldehydes is a common strategy for synthesizing hydrazone derivatives. mdpi.comnih.gov Similarly, reactions with ketones, such as 2,6-diphenylpiperidin-4-one, have been employed to produce corresponding hydrazones. researchgate.net The general scheme for this reaction involves the combination of the hydrazide and the carbonyl compound in a suitable solvent, often with gentle heating to drive the reaction to completion. nih.govresearchgate.net

Schiff bases, which are structurally related to hydrazones, can also be synthesized. The formation of hydrazone-Schiff bases can be achieved through the reaction of aminobenzhydrazides with aldehydes. nih.govresearchgate.net

Table 1: Examples of Carbonyl Compounds Used in Condensation Reactions

Reactant 1Reactant 2Product Type
This compoundSubstituted BenzaldehydesHydrazone
This compoundSubstituted KetonesHydrazone
4-AminobenzhydrazideDihydroxybenzaldehydesHydrazone-Schiff Base

The formation of hydrazones from hydrazides and carbonyl compounds is a well-established reaction, and its pathway is generally understood to proceed through a nucleophilic addition-elimination mechanism. The initial step involves the attack of the nitrogen atom of the hydrazide on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

In terms of stereoselectivity, the C=N double bond of the resulting hydrazone can exist as E/Z isomers. The specific isomer obtained can be influenced by the steric and electronic properties of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions. For some synthesized acyl hydrazone derivatives, Nuclear Overhauser Effect (NOE) spectra have been used to confirm the formation of the E isomer. mdpi.com

Heterocyclic Ring Annulation Reactions

This compound serves as a key building block for the synthesis of various heterocyclic compounds. The hydrazide functionality provides the necessary atoms and reactivity for the construction of five-membered rings through cyclocondensation and other cyclization reactions.

One of the most significant applications of this compound is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. nih.govrsc.orgnih.gov This is typically achieved through a cyclocondensation reaction with a carboxylic acid or its derivative. The reaction involves the initial formation of a 1,2-diacylhydrazine intermediate, which then undergoes dehydrative cyclization to form the 1,3,4-oxadiazole ring. researchgate.net

A common method involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). nih.govresearchgate.net This reagent facilitates the removal of water, driving the equilibrium towards the formation of the cyclized product. Other dehydrating agents that can be employed include sulfuric acid, phosphorus pentoxide, and thionyl chloride. researchgate.net Alternative one-pot methods have also been developed, for example, using a Deoxo-Fluor reagent to directly synthesize 1,3,4-oxadiazoles from a carboxylic acid and a benzohydrazide (B10538). researchgate.net

Table 2: Reagents for 1,3,4-Oxadiazole Synthesis

HydrazideCo-reactantDehydrating AgentProduct
This compoundCarboxylic AcidPOCl₃2,5-Disubstituted-1,3,4-oxadiazole
AcylhydrazideCarboxylic AcidDeoxo-Fluor reagent2,5-Disubstituted-1,3,4-oxadiazole
AcylhydrazideCarbon DisulfideBase, then Acid5-Substituted-1,3,4-oxadiazole-2-thiol

Beyond oxadiazoles, the versatile reactivity of hydrazides like this compound allows for the synthesis of other important five-membered heterocyclic rings, such as triazoles and pyrazoles.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized from a benzoic acid hydrazide by reaction with carbon disulfide in the presence of potassium hydroxide, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization. researchgate.net Pyrazole derivatives can also be synthesized, and their combination with 1,2,4-triazoles has been explored for various applications. nih.gov

Advanced Functionalization Strategies

Further modification of the this compound scaffold and its derivatives allows for the creation of more complex molecules with tailored properties. These advanced functionalization strategies can target different parts of the molecule, including the aromatic ring and the hydrazide moiety.

For instance, the fluorine atom on the benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions under certain conditions, allowing for the introduction of other functional groups. acgpubs.org Additionally, the methoxy (B1213986) group can be a site for further chemical manipulation. The core structure can also be expanded by linking it to other molecular fragments, as demonstrated by the synthesis of N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles. nih.gov

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The benzene ring of this compound is substituted with a fluorine atom, a methoxy group, and a benzohydrazide group. These substituents exert significant influence on the ring's reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom, while electronegative and deactivating through induction, also acts as an ortho, para-director because of its lone pairs participating in resonance. The hydrazide group (-CONHNH2) is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl.

Given the positions of the substituents in this compound, the directing effects are as follows:

The methoxy group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).

The fluorine atom at C2 directs to its ortho (C3) and para (C5) positions.

The benzohydrazide group at C1 would direct to the meta positions (C3 and C5).

Therefore, all three substituents reinforce the directing of electrophiles to the C3 and C5 positions. The strong activating effect of the methoxy group is expected to dominate, making the ring more susceptible to electrophilic attack than unsubstituted benzene, despite the deactivating effects of the fluorine and hydrazide groups. The most likely positions for electrophilic substitution are C3 and C5. For instance, in the nitration of similar compounds like 2-fluoro-1,4-dimethoxybenzene, substitution occurs at the positions activated by the methoxy groups. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Product(s)
HNO₃/H₂SO₄ (Nitration)2-Fluoro-4-methoxy-3-nitrobenzohydrazide and/or 2-Fluoro-4-methoxy-5-nitrobenzohydrazide
Br₂/FeBr₃ (Bromination)3-Bromo-2-fluoro-4-methoxybenzohydrazide and/or 5-Bromo-2-fluoro-4-methoxybenzohydrazide
SO₃/H₂SO₄ (Sulfonation)3-(Hydrazinocarbonyl)-2-fluoro-6-methoxybenzenesulfonic acid and/or 5-(Hydrazinocarbonyl)-2-fluoro-4-methoxybenzenesulfonic acid
RCOCl/AlCl₃ (Friedel-Crafts Acylation)3-Acyl-2-fluoro-4-methoxybenzohydrazide and/or 5-Acyl-2-fluoro-4-methoxybenzohydrazide

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the fluorine atom, which can act as a leaving group. Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for SNAr. In this molecule, the fluorine atom itself, along with the hydrazide group, increases the electrophilicity of the ring carbons.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group. In this compound, the hydrazide group is ortho to the fluorine atom, which should facilitate nucleophilic attack at C2. The rate of SNAr reactions with halogen leaving groups often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org

Potential nucleophiles for this reaction include alkoxides, amines, and thiols. For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially lead to the displacement of the fluorine atom.

Transformations of the Hydrazide Moiety Beyond Condensation

The hydrazide functional group is a versatile reactive center capable of undergoing a variety of transformations beyond simple condensation with aldehydes and ketones. These reactions provide pathways to a diverse range of heterocyclic and acyclic compounds.

Oxidation

The hydrazide moiety can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, benzohydrazide and its derivatives can be cleanly oxidized to the corresponding carboxylic acids. nih.govresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the N-N bond and convert the hydrazide to a carboxylic acid. This transformation is useful for converting the hydrazide back to a carboxylic acid functionality when needed.

Reduction

The hydrazide group can be reduced to the corresponding amine. For example, the reduction of hydrobenzamides with sodium borohydride (B1222165) can yield benzylamines. ias.ac.in More direct reduction of the hydrazide can also be achieved. For instance, catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the hydrazide and cleave the N-N bond, ultimately leading to the formation of a benzylamine. This provides a synthetic route to 2-fluoro-4-methoxybenzylamine.

Cyclization Reactions

Benzohydrazides are important precursors for the synthesis of various five-membered heterocycles, most notably 1,3,4-oxadiazoles. These cyclization reactions typically involve the reaction of the hydrazide with a one-carbon electrophile followed by dehydration.

One common method is the reaction of the benzohydrazide with an acyl chloride, followed by cyclodehydration of the resulting diacylhydrazine intermediate using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. researchgate.net Another approach involves the reaction with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol. researchgate.net Furthermore, oxidative cyclization of hydrazones, formed from the condensation of the hydrazide with an aldehyde, can also yield 1,3,4-oxadiazoles. researchgate.net

Table 2: Potential Transformations of the Hydrazide Moiety of this compound

Reaction TypeReagents and ConditionsPotential Product
OxidationKMnO₄, heat2-Fluoro-4-methoxybenzoic acid
ReductionLiAlH₄, then H₂O2-Fluoro-4-methoxybenzylamine
Cyclization (to Oxadiazole)1. R'COCl, pyridine (B92270) 2. POCl₃, heat2-(2-Fluoro-4-methoxyphenyl)-5-R'-1,3,4-oxadiazole
N-AlkylationR'-X, baseN'-Alkyl-2-fluoro-4-methoxybenzohydrazide

N-Alkylation

The nitrogen atoms of the hydrazide moiety are nucleophilic and can undergo alkylation reactions. The terminal nitrogen is generally more nucleophilic and sterically accessible. Reaction with alkyl halides in the presence of a base can lead to the formation of N'-alkylated benzohydrazides. researchgate.net This functionalization allows for the introduction of various alkyl or arylmethyl groups onto the hydrazide backbone, further diversifying the molecular structure for various applications.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 2-Fluoro-4-methoxybenzohydrazide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazide (-NHNH₂) protons.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts and splitting patterns (coupling) are influenced by the electron-donating methoxy group (-OCH₃), the electron-withdrawing hydrazide group (-CONHNH₂), and the electronegative fluorine atom. The fluorine atom will cause additional splitting (H-F coupling). Typically, protons ortho and para to the methoxy group would appear more upfield, while the proton ortho to the carbonyl group would be shifted downfield.

Methoxy Protons: The -OCH₃ group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Hydrazide Protons: The -NH and -NH₂ protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. For example, in a related benzohydrazide (B10538), the -NH proton appears as a singlet at a downfield area. huji.ac.il

Coupling Constants (J): The magnitude of the coupling constants between adjacent protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF) would be critical for confirming the substitution pattern on the aromatic ring. colorado.edu Typical aromatic ³JHH (ortho) values are in the range of 7-10 Hz, while ⁴JHH (meta) are smaller (2-3 Hz). H-F coupling constants are typically larger and span several bonds. colorado.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound.

Carbonyl Carbon: The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal, typically appearing around 165-175 ppm.

Aromatic Carbons: The six aromatic carbons would have shifts between 100 and 165 ppm. The carbon directly bonded to the fluorine atom (C-F) would show a large one-bond coupling constant (¹JCF). chemicalbook.com The carbons ortho and para to the fluorine would show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbon attached to the methoxy group (C-O) would also be significantly downfield.

Methoxy Carbon: The methoxy (-OCH₃) carbon signal would appear upfield, typically around 55-60 ppm.

Table 1: Predicted ¹³C NMR Data for this compound (based on precursor data)

Carbon Atom Predicted Chemical Shift (ppm) Predicted C-F Coupling (J_CF)
C=O ~165 -
C-F ~160 ¹J ≈ 240-250 Hz
C-OCH₃ ~162 ³J ≈ 3-5 Hz
C-CONHNH₂ ~115 ³J ≈ 8-10 Hz
Aromatic CH 100-130 ²J ≈ 20-25 Hz, ⁴J ≈ 2-4 Hz

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. huji.ac.ilrsc.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the one fluorine atom. The chemical shift of this signal is highly dependent on the electronic environment. colorado.edu The signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This technique is particularly useful for confirming the presence and position of the fluorine substituent. d-nb.info

Two-Dimensional NMR Techniques for Complex Structure Determination

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom it is directly attached to, allowing for definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons attached to the fluorine and methoxy groups, by observing their correlations with nearby protons.

¹⁹F-¹³C HMBC: This specialized technique could be used to confirm the assignment of carbons near the fluorine atom through long-range C-F correlations. nsf.gov

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a soft ionization technique that would be used to determine the accurate mass of the molecule, confirming its elemental composition. For this compound (C₈H₉FN₂O₂), the expected exact mass would be calculated. The experiment would measure the mass of the protonated molecule [M+H]⁺, and the high resolution of the instrument allows the differentiation between compounds with the same nominal mass but different elemental formulas. This provides unequivocal confirmation of the molecular formula.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where a high-energy beam of neutral atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol. wikipedia.orgcreative-proteomics.com This process generates pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), with minimal fragmentation. wikipedia.org This characteristic makes FAB-MS particularly useful for determining the molecular weight of thermally unstable, non-volatile, and polar compounds. creative-proteomics.comtaylorfrancis.com

For this compound, with a molecular formula of C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol , the FAB-MS spectrum would be expected to show a prominent peak at m/z 185.18, corresponding to the [M+H]⁺ ion. The presence of this peak would confirm the molecular weight of the compound. The high sensitivity of FAB-MS allows for the analysis of small sample quantities, and the technique can be applied to a wide range of organic and organometallic compounds. creative-proteomics.comumd.edu In the context of benzohydrazide derivatives, FAB-MS has been effectively used to confirm their molecular weights, often showing the molecular ion peak as the base peak. lsdjmr.com

Fragmentation Pathway Analysis

The initial ionization would likely form a radical cation [M]⁺•. A common fragmentation pathway for hydrazides involves the cleavage of the N-N bond. Another significant fragmentation would be the α-cleavage on either side of the carbonyl group.

A plausible fragmentation pathway for this compound is proposed as follows:

Formation of the Benzoyl Cation : Cleavage of the N-N bond would lead to the formation of the 2-fluoro-4-methoxybenzoyl cation. This fragment would be expected at an m/z corresponding to the loss of the -NHNH₂ group.

Loss of Carbon Monoxide : The benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation for aromatic aldehydes and ketones. miamioh.edu

Formation of the 2-Fluoro-4-methoxyphenyl Cation : This would result from the loss of CO from the benzoyl cation.

McLafferty Rearrangement : If applicable, this rearrangement could occur in derivatives with longer alkyl chains, though it is less likely in the parent compound itself. youtube.com

The fragmentation of related benzohydrazide derivatives often shows characteristic losses corresponding to the substituents on the phenyl ring. mdpi.com For instance, the loss of a methyl group (CH₃) from the methoxy substituent is a possible fragmentation step.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several key absorption bands corresponding to its constituent groups. lsdjmr.comresearchgate.net

Based on data from similar benzohydrazide derivatives, the following characteristic peaks can be expected: lsdjmr.comaip.orgderpharmachemica.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200-3350 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic, -OCH₃)Stretching2850-2960
C=O (amide I)Stretching1630-1680
N-H (amide II)Bending1510-1550
C=C (aromatic)Stretching1450-1600
C-O (methoxy)Stretching1200-1275 (asymmetric), 1020-1075 (symmetric)
C-FStretching1000-1400
C-NStretching1087-1365

The broad band in the 3200-3350 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazide group. The strong absorption around 1630-1680 cm⁻¹ is attributed to the C=O stretching (Amide I band), a hallmark of the hydrazide moiety. The presence of the C-F bond would be confirmed by a strong absorption in the 1000-1400 cm⁻¹ region. The precise positions of these peaks can be influenced by intermolecular hydrogen bonding in the solid state.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to further characterize the aromatic ring vibrations and the C-F bond.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. nih.gov This allows for the detection of very low concentrations of an analyte. nih.gov While specific SERS studies on this compound are not documented, the technique has been successfully applied to the analysis of other hydrazide compounds. nih.govacs.org

For SERS analysis of this compound, the molecule would likely adsorb onto the metal surface via the hydrazide group and the aromatic ring. The enhanced Raman spectrum would provide detailed information about the orientation of the molecule on the surface and could be used for ultra-sensitive detection. nih.govacs.org The enhancement of specific vibrational modes would depend on the orientation of the molecule with respect to the metal surface. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Related Photophysical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other benzohydrazide derivatives, is expected to show absorption bands in the ultraviolet region. lsdjmr.comresearchgate.net These absorptions are typically due to π → π* and n → π* transitions within the aromatic ring and the carbonyl group.

The presence of the methoxy group (an auxochrome) and the fluorine atom on the benzene ring will influence the position and intensity of these absorption bands. Generally, benzohydrazide derivatives exhibit absorption maxima in the range of 220-300 nm. researchgate.net The solvent polarity can also affect the position of the absorption bands (solvatochromism), which can provide insights into the change in dipole moment of the molecule upon electronic excitation. furman.edu

Photophysical studies, such as fluorescence spectroscopy, could also be conducted. Many benzohydrazide derivatives exhibit fluorescence, and their emission properties are often sensitive to the molecular structure and the environment. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, can provide information about the structural relaxation in the excited state.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not available, the structure of a closely related compound, 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide, has been reported and provides significant insights. nih.gov

From this related structure, it can be inferred that the 2-fluoro-4-methoxybenzoyl moiety would likely be nearly planar. The crystal packing would be dominated by intermolecular hydrogen bonds involving the hydrazide group. Specifically, the N-H group of one molecule would act as a hydrogen bond donor to the C=O group of a neighboring molecule, forming chains or networks in the crystal lattice. nih.gov

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

No crystallographic data (unit cell parameters, space group, bond lengths, bond angles, torsion angles) for this compound is available in the public domain.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

This analysis is dependent on the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction, which is not available. Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions, but it cannot be performed without the underlying crystal structure data. nih.govnih.govresearchgate.net

Conformational Preferences in the Crystalline State

The specific conformation of this compound in the solid state, including details about the planarity of the molecule and the orientation of its functional groups, can only be determined through experimental structural analysis like X-ray diffraction. rcsi.com

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methoxybenzohydrazide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for predicting the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying molecules of the size and complexity of 2-Fluoro-4-methoxybenzohydrazide. The calculations referenced in this article were primarily performed using the B3LYP functional, a popular hybrid functional, combined with a 6-311++G(d,p) basis set, which provides a good description of electron correlation and polarization effects.

Geometry Optimization and Electronic Structure Prediction

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, DFT calculations predict a non-planar structure. The hydrazide moiety introduces a degree of flexibility, while the fluorinated and methoxy-substituted benzene (B151609) ring provides a rigid scaffold.

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
Bond LengthN-N~1.39 Å
Bond LengthC-F~1.35 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond AngleO=C-N~122°
Bond AngleC-N-N~118°
Note: These are representative values based on DFT calculations of similar compounds and are for illustrative purposes.

The electronic structure, including the distribution of electron density, is also elucidated through these calculations. The presence of electronegative fluorine and oxygen atoms significantly influences the electronic landscape of the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for identifying characteristic functional groups and for correlating theoretical predictions with experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.

For this compound, characteristic vibrational modes are expected for the C=O (carbonyl), N-H (amine), C-F (carbon-fluorine), and C-O (methoxy) groups. Studies on analogous compounds, like 4-methoxybenzohydrazide Schiff bases and 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have demonstrated the utility of DFT in assigning vibrational spectra. For instance, the C=O stretching frequency is typically observed as a strong band in the IR spectrum, and its calculated value can be correlated with experimental findings to validate the computational model.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmine~3300 - 3400
C-H Stretch (Aromatic)Benzene Ring~3000 - 3100
C=O StretchCarbonyl~1650 - 1680
N-H BendAmine~1550 - 1600
C-F StretchFluoroaromatic~1200 - 1250
C-O StretchMethoxy (B1213986)~1020 - 1050
Note: These are approximate ranges based on DFT calculations for similar compounds.

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

To understand the chemical reactivity of this compound, reactivity descriptors derived from DFT, such as Fukui functions, can be calculated. Fukui functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density when an electron is added to or removed from the molecule.

While specific Fukui function calculations for this compound are not available in the reviewed literature, the general principles can be applied. It is expected that the nitrogen and oxygen atoms, with their lone pairs of electrons, would be susceptible to electrophilic attack, while the carbonyl carbon might be a site for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can facilitate intramolecular charge transfer, a process important in many chemical and biological systems. For this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted benzene ring and the hydrazide moiety, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

Table 3: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap5.0
Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Coordination Chemistry of 2 Fluoro 4 Methoxybenzohydrazide and Analogous Hydrazide Ligands

Ligand Design Principles and Denticity Considerations

To discuss the ligand design of 2-Fluoro-4-methoxybenzohydrazide, one would first consider its fundamental structure. Hydrazides are well-known chelating agents in coordination chemistry. The core structure, R-C(=O)NHNH₂, features key donor atoms: the carbonyl oxygen and the terminal amino nitrogen.

The presence of the hydrazide functional group allows the molecule to exhibit keto-enol tautomerism in solution, particularly upon coordination to a metal ion. In its neutral keto form, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the primary amine nitrogen. Following deprotonation of the amide proton under basic conditions or upon complexation, the ligand can adopt the enolate form. In this form, it also coordinates as a bidentate ligand, but through the enolic oxygen and the azomethine nitrogen atom. The specific form adopted often depends on the reaction pH, the nature of the metal ion, and the solvent used.

The substituents on the phenyl ring—the fluorine atom at position 2 and the methoxy (B1213986) group at position 4—would be expected to influence the electronic properties of the ligand. The fluorine atom is an electron-withdrawing group, which could affect the acidity of the N-H proton and the electron density on the donor atoms. The methoxy group, conversely, is electron-donating, which would also modulate the ligand's electronic character and its subsequent coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve reacting the ligand with various metal salts in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the metal-to-ligand ratio would be varied to isolate complexes with different coordination numbers and geometries.

Coordination with Transition Metal Ions (e.g., Cu(II), V(V), Pd(II))

Copper(II): Based on studies with similar ligands, Cu(II) could form monomeric or dimeric complexes. In a typical reaction, a copper(II) salt like copper(II) acetate (B1210297) or chloride would be refluxed with the hydrazide ligand. The resulting complex's geometry could be square planar or distorted octahedral. nih.govrsc.org

Vanadium(V): Vanadium complexes, often synthesized from precursors like vanadyl sulfate (B86663) or ammonium (B1175870) vanadate, frequently result in oxovanadium(V) or dioxovanadium(V) species. tandfonline.com With hydrazide ligands, octahedral geometries are commonly observed. tandfonline.com

Palladium(II): Palladium(II) typically forms square planar complexes. thermofisher.com Synthesis would involve reacting the ligand with a palladium(II) salt, such as palladium(II) chloride. The ligand would likely coordinate in a bidentate fashion.

Exploration of Coordination Modes and Geometries

As mentioned, this compound could coordinate in either its keto or enol form. This leads to different potential coordination modes. The most common would be as a bidentate O,N-donor ligand. nih.gov Depending on the metal ion and reaction conditions, various geometries such as tetrahedral, square planar, or octahedral could be anticipated. thermofisher.comnih.gov For example, a 1:2 metal-to-ligand ratio could lead to an octahedral complex where two ligand molecules coordinate to the central metal ion.

Spectroscopic Investigations of Metal-Ligand Interactions

To confirm the formation of complexes and elucidate their structures, several spectroscopic techniques would be essential.

Infrared (IR) Spectroscopy: In the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(N-N) would be present. Upon complexation, a shift in the ν(C=O) band to a lower frequency would indicate coordination through the carbonyl oxygen. The disappearance of this band and the appearance of new bands corresponding to ν(C=O-M) and ν(C=N) would suggest coordination in the enol form. A shift in the ν(N-H) band would also provide evidence of coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Pd(II)), ¹H and ¹³C NMR spectroscopy would be invaluable. The disappearance of the N-H proton signal upon deprotonation or a significant shift in its resonance upon coordination would confirm metal-ligand binding. Shifts in the resonances of the aromatic protons and carbons adjacent to the coordinating groups would also be indicative of complex formation.

Theoretical Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) calculations would be a powerful tool to complement experimental findings. DFT could be used to:

Optimize the geometry of the free ligand and its metal complexes.

Calculate vibrational frequencies to aid in the assignment of IR spectra.

Predict electronic spectra (TD-DFT) to help interpret UV-Vis data.

Analyze the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis.

Determine the distribution of electronic charge and the energies of the frontier molecular orbitals (HOMO and LUMO), providing insights into the reactivity and stability of the complexes.

Materials Science Applications of 2 Fluoro 4 Methoxybenzohydrazide Derivatives Non Biological Focus

Development of Photoresponsive Materials

Photoresponsive materials, which can change their properties upon exposure to light, are at the forefront of research for applications in optical switching, data storage, and smart windows. Derivatives of 2-fluoro-4-methoxybenzohydrazide have been utilized in the creation of such materials, particularly in the field of liquid crystals.

Synthesis and Photoalignment Properties of Liquid Crystal Materials

Researchers have successfully synthesized novel 1,3,4-oxadiazole (B1194373) derivatives from this compound to act as photoresponsive materials for the alignment of liquid crystals. rsc.org The synthesis involves the reaction of this compound with various substituted benzoic acids in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding 1,3,4-oxadiazole. rsc.orgnih.gov These oxadiazole derivatives, when coated as a thin film and exposed to linearly polarized UV light, can induce a uniform alignment of nematic liquid crystal molecules. rsc.org

The direction of the liquid crystal alignment is dependent on the substitution pattern of the 1,3,4-oxadiazole. For instance, a derivative with a terminal fluoro substitution can induce a perpendicular alignment of the liquid crystal molecules relative to the direction of the polarized light. rsc.org In contrast, a derivative with fluorine atoms on both sides of the molecule promotes a planar alignment, with the liquid crystal molecules aligning parallel to the direction of light polarization. rsc.org The quality of this photoalignment has been observed to be uniform. rsc.org

Table 1: Photoalignment Effects of 1,3,4-Oxadiazole Derivatives of this compound on Nematic Liquid Crystals

Derivative SubstitutionAlignment Direction Relative to Polarized Light
Terminal Fluoro SubstitutionPerpendicular
Sideways Difluoro SubstitutionParallel

Mechanisms of Photoinduced Anisotropy

The phenomenon of photoinduced anisotropy in these materials is driven by the interaction of polarized light with the photoresponsive molecules. escholarship.orgmdpi.com In the case of azobenzene-containing materials, the mechanism involves the reversible trans-cis isomerization of the azobenzene (B91143) units upon exposure to UV-Vis light. nih.gov When linearly polarized light is used, it selectively excites the molecules whose transition dipoles are aligned with the polarization direction. This leads to an angular redistribution of the molecules, resulting in a macroscopic optical anisotropy in the material. mdpi.com

For the 1,3,4-oxadiazole derivatives of this compound, the UV absorption, with a peak around 330 nm, is responsible for the photoresponsive behavior. rsc.org While the exact mechanism for these specific oxadiazole derivatives is not fully detailed in the provided search results, it is likely related to a similar principle of light-induced molecular reorientation, creating an anisotropic surface that directs the alignment of the liquid crystal molecules. rsc.orgmdpi.com This non-contact method of aligning liquid crystals offers significant advantages over traditional mechanical rubbing techniques, including the potential for high-resolution patterning and use with a wider variety of substrates.

Research on Optoelectronic Materials

The search for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in a wide range of optoelectronic technologies, including optical data storage, optical computing, and optical switching. Derivatives of this compound have been investigated for their potential in this area.

Nonlinear Optical (NLO) Properties of 1,3,4-Oxadiazole Derivatives

A series of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxyphenyl group have been synthesized and their NLO properties investigated using the Z-scan technique with 5 ns laser pulses at a wavelength of 532 nm. nih.gov The synthesis of these compounds was achieved by refluxing this compound with different aromatic carboxylic acids in phosphorus oxychloride. nih.gov

The open-aperture Z-scan experiments revealed that these molecules exhibit nonlinear absorption. nih.gov Notably, a derivative containing a bromine atom demonstrated significant optical limiting behavior, where the transmission of the material decreases with increasing laser intensity. nih.gov This property is highly desirable for protecting sensitive optical components from high-intensity laser damage. nih.gov

Table 2: Nonlinear Optical Properties of a Brominated 1,3,4-Oxadiazole Derivative of this compound

PropertyValue/Observation
Measurement TechniqueOpen-aperture Z-scan
Laser Wavelength532 nm
Laser Pulse Duration5 ns
Observed NLO PhenomenonOptical Limiting

Potential in Optical Switching and Data Storage Applications

The observed optical limiting behavior in the 1,3,4-oxadiazole derivatives of this compound suggests their potential for use in optical limiting devices. nih.gov Materials with strong NLO properties are crucial for the development of all-optical switching devices, where light is used to control the transmission of another light beam. This forms the basis for future optical computing and high-speed communication systems.

Furthermore, the ability to modify the optical properties of a material with light is a key requirement for optical data storage. While the current research on these specific derivatives has focused on their NLO properties, the photoresponsive nature of related systems suggests that with further molecular engineering, these materials could be adapted for high-density optical data storage applications. The combination of photoresponsiveness and nonlinear optical properties in a single molecular framework makes these derivatives interesting candidates for multifunctional optoelectronic materials.

Exploration in Organic Electronics (e.g., as p-type semiconductors if conjugated)

The field of organic electronics leverages the properties of conjugated organic molecules and polymers to create electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the electronic properties of the organic materials, particularly their ability to transport charge carriers (holes or electrons). P-type semiconductors, which transport positive charge carriers (holes), are a fundamental component of many organic electronic devices.

Supramolecular Chemistry and Self Assembly of 2 Fluoro 4 Methoxybenzohydrazide Scaffolds

Investigation of Non-Covalent Interactions in Solid-State Assemblies

The solid-state packing of 2-Fluoro-4-methoxybenzohydrazide is dictated by a subtle interplay of various weak interactions. The hydrazide group is a potent donor and acceptor of hydrogen bonds, while the fluorinated benzene (B151609) ring offers sites for hydrogen bonding, halogen bonding, and aromatic interactions.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the crystal engineering of hydrazide-containing compounds. mdpi.commdpi.com

N-H...O Interactions: The hydrazide functional group (-C(=O)NHNH2) is a classic hydrogen-bonding motif. mdpi.com The amide N-H and terminal amine N-H groups act as strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. In the solid state, these interactions are expected to be a dominant feature, leading to the formation of robust one-, two-, or three-dimensional networks. For instance, in the closely related structure of 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide, molecules are linked into chains propagating along the c-axis via intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov This primary interaction is anticipated to be a defining characteristic of this compound's crystal packing. These interactions often result in well-defined motifs, such as the R²₂(8) rings observed in other hydrazide derivatives, which form centrosymmetric dimers. acs.org

Interaction Type Donor Acceptor Typical Distance (Å) Significance
N-H...O -NH, -NH₂C=O2.8 - 3.2Primary driving force for assembly, forms robust chains and sheets. nih.govnih.gov
C-H...O Aromatic C-H, Methoxy (B1213986) C-HC=O, -OCH₃3.0 - 3.8Secondary stabilization, influences packing orientation. arxiv.orgnih.gov
C-H...F Aromatic C-H, Methoxy C-H-F3.0 - 3.7Contributes to packing, particularly in fluorinated compounds. nih.gov

The presence of the fluorinated benzene ring in this compound makes aromatic interactions a crucial element of its supramolecular assembly.

π-π Stacking: This interaction occurs between the electron clouds of adjacent aromatic rings. libretexts.orgwikipedia.org While a face-to-face "sandwich" arrangement is possible, it is often electrostatically unfavorable. More commonly, aromatic rings adopt a parallel-displaced or a perpendicular T-shaped (edge-to-face) geometry to achieve an attractive interaction. wikipedia.org The nature and strength of this stacking are influenced by the substituents on the ring. The electron-withdrawing fluorine and electron-donating methoxy group create a dipole moment on the aromatic ring, which can influence the preferred stacking geometry to minimize repulsion and maximize attraction. mdpi.com These interactions often lead to the formation of columnar or layered structures. researchgate.netresearchgate.net

C-H...π Interactions: In this interaction, a C-H bond acts as a weak hydrogen bond donor, pointing towards the electron-rich face of an aromatic ring. princeton.edu The aromatic C-H bonds or the methoxy C-H bonds of one molecule can interact with the benzene ring of a neighboring molecule. The strength of this interaction is sensitive to the acidity of the C-H bond and the electron density of the π system. acs.orgacs.org These forces, though individually weak, are numerous and collectively play a significant role in stabilizing the crystal lattice. nih.gov

Interaction Geometry Description Typical Centroid-to-Centroid Distance
Parallel-Displaced Stacking Aromatic rings are parallel but shifted relative to one another.3.4 - 3.8 Å
T-shaped (Edge-to-Face) The edge of one aromatic ring (C-H bonds) points towards the face of another.~5.0 Å
C-H...π A C-H bond points towards the center of a π-system.H to ring centroid distance ~2.5 - 3.0 Å

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile. chemistryviews.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole on the side opposite to the covalent bond. chemistryviews.orgacs.org

The ability of a halogen to form a halogen bond generally follows the trend I > Br > Cl >> F. Fluorine, being the most electronegative and least polarizable halogen, typically has a negative electrostatic potential all over its surface and is therefore not usually considered a halogen bond donor. chemistryviews.orgresearchgate.net However, if the fluorine atom is attached to a strongly electron-withdrawing group, a small positive σ-hole can be induced, allowing it to participate in weak halogen bonding. researchgate.netresearchgate.net In this compound, the aromatic system is not considered an exceptionally strong electron-withdrawing group compared to moieties like nitro or cyano groups. researchgate.net Therefore, strong, directional halogen bonding involving the fluorine atom is unlikely to be a dominant force in the crystal packing. Its primary role in non-covalent interactions would be as a weak hydrogen bond acceptor in C-H...F interactions.

Crystal Engineering for Designed Architectures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net By strategically manipulating these non-covalent forces, it is possible to guide the self-assembly of molecules like this compound into desired architectures with specific properties.

Fabrication of Supramolecular Gels or Films (if relevant)

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. whiterose.ac.ukrsc.org Hydrazide derivatives have been successfully employed as LMWGs, where the self-assembly process is driven primarily by a combination of strong, directional hydrogen bonding and π-π stacking interactions. researchgate.netacs.org

The structure of this compound possesses the key features required for a potential LMWG:

Strong Hydrogen Bonding Sites: The hydrazide moiety can form extensive one-dimensional hydrogen-bonded chains.

Aromatic Stacking Sites: The phenyl ring allows for π-π interactions, which can link the primary hydrogen-bonded fibers into a larger network.

The self-assembly process would involve the initial formation of fibrous aggregates through hydrogen bonding, which then interconnect via π-stacking and other weaker forces to form a sample-spanning network that immobilizes the solvent. researchgate.netnih.gov While no specific studies have reported the gelation properties of this compound, its molecular structure is highly conducive to this type of self-assembly. The choice of solvent would be critical, as it must be able to dissolve the molecule at an elevated temperature but allow for the non-covalent interactions to take over upon cooling. nih.gov

Catalytic Applications of 2 Fluoro 4 Methoxybenzohydrazide Derived Systems

Use as Ligands in Homogeneous Catalysis

Schiff base ligands derived from substituted benzohydrazides are of significant interest in coordination chemistry due to their ability to form stable complexes with various transition metals. These metal complexes often exhibit catalytic activity in a range of chemical transformations.

Recent studies have focused on the synthesis of transition metal complexes using the Schiff base ligand 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538). nih.gov This ligand, upon reaction with a series of transition metal nitrates, yields complexes with the general formula [ML(NO₃)]NO₃·nH₂O, where M represents divalent metal ions such as Zinc (Zn), Copper (Cu), Cobalt (Co), Nickel (Ni), and Manganese (Mn). nih.govmdpi.com Spectroscopic and analytical data have shown that in these complexes, the Schiff base acts as a bidentate ligand, coordinating to the metal center through the azomethine nitrogen and the carbonyl oxygen atoms. nih.govmdpi.com

The catalytic efficacy of these synthesized complexes has been primarily investigated in the oxidation of aniline (B41778). nih.govmdpi.comresearchgate.net This reaction is a crucial process for the synthesis of azobenzene (B91143), a valuable intermediate in the production of dyes, pigments, and pharmaceuticals. The studies revealed that all the synthesized metal complexes were active catalysts for the oxidation of aniline, exhibiting 100% selectivity towards the formation of azobenzene. mdpi.comresearchgate.net

The catalytic activity of the different metal complexes in the oxidation of aniline is summarized in the interactive data table below.

Table 1: Catalytic Activity of Metal Complexes in Aniline Oxidation mdpi.comresearchgate.net

ComplexMetal IonCatalytic Activity (%)
1Zn(II)Not specified in search results
2Cu(II)Not specified in search results
3Co(II)Not specified in search results
4Ni(II)91
5Mn(II)Not specified among the highest

Among the tested complexes, the Nickel(II) complex (Complex 4) demonstrated the highest catalytic activity, achieving a 91% conversion of aniline to azobenzene. mdpi.comresearchgate.net This highlights the significant role of the central metal ion in determining the catalytic performance of the complex. The high selectivity observed for all the complexes suggests that the coordination environment provided by the Schiff base ligand plays a crucial role in directing the reaction pathway towards the desired product.

Exploration of Heterogeneous Catalysis (e.g., in metal-organic frameworks if applicable)

The exploration of 2-Fluoro-4-methoxybenzohydrazide-derived systems in the realm of heterogeneous catalysis is an area that remains largely uncharted in the current scientific literature. While the homogeneous catalytic activity of the Schiff base-metal complexes has been demonstrated, their immobilization on solid supports or incorporation into robust frameworks like Metal-Organic Frameworks (MOFs) has not been reported.

The development of heterogeneous catalysts from these systems would be a significant advancement, offering advantages such as ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. The versatile coordination chemistry of the benzohydrazide-derived ligands suggests that they could be suitable candidates for the design of novel heterogeneous catalysts. Future research in this direction could lead to the development of more sustainable and economically viable catalytic processes.

Mechanistic Studies of Catalytic Cycles Involving Derived Complexes

Detailed mechanistic studies elucidating the catalytic cycle for the oxidation of aniline by the 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide-derived metal complexes are not yet available in the published literature. Understanding the mechanism is crucial for the rational design of more efficient catalysts.

A proposed general mechanism for such oxidation reactions catalyzed by transition metal complexes would likely involve the coordination of the aniline substrate to the metal center, followed by a series of oxidation and reduction steps. The Schiff base ligand is expected to play a critical role in stabilizing the various oxidation states of the metal ion during the catalytic cycle and in influencing the stereochemistry of the intermediates. Further kinetic and spectroscopic studies are necessary to provide concrete evidence for the specific steps involved in the catalytic pathway and to understand the precise role of the ligand and the metal center in the catalytic process.

Q & A

Q. Analytical Techniques :

  • Thin Layer Chromatography (TLC) monitors reaction progress .
  • NMR Spectroscopy (¹H/¹³C) confirms structural integrity, with methoxy (~3.8 ppm) and hydrazide (-NH peaks at ~9–10 ppm) groups as key markers .
  • Mass Spectrometry (MS) validates molecular ion peaks (e.g., [M+H]⁺) .

How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from DMSO/ethanol mixtures yields diffraction-quality crystals .
  • Data Collection : High-resolution datasets (e.g., Bruker D8 VENTURE) are collected at 296 K .
  • Refinement : SHELXL refines atomic coordinates, with R-factors < 0.05 indicating high accuracy .
    • Example: The oxidovanadium(V) complex of a related hydrazide showed a distorted square-pyramidal geometry, confirmed via CCDC deposition (CCDC-1477846) .

What methodological approaches are used to study the coordination chemistry of this compound with transition metals?

Advanced
The compound acts as a tridentate ligand via its hydrazide, methoxy, and fluorine groups. Experimental design includes:

  • Synthesis of Metal Complexes : React with metal salts (e.g., VO(acac)₂) in ethanol/water under nitrogen .
  • Spectroscopic Analysis :
    • UV-Vis : Ligand-to-metal charge transfer (LMCT) bands confirm coordination .
    • EPR : Paramagnetic species (e.g., V⁴⁺) are characterized at X-band frequencies .
  • X-ray Crystallography : Resolves bond lengths (e.g., V=O ~1.6 Å) and coordination geometry .

How can researchers optimize reaction conditions to synthesize heterocyclic compounds from this compound?

Advanced
The hydrazide moiety enables cyclocondensation reactions. Methodological considerations:

  • Cyclizing Agents : Use aldehydes or ketones (e.g., 4-chlorobenzaldehyde) to form 1,3,4-oxadiazoles .
  • Solvent Systems : Acetic acid or DMF at 100–120°C drives dehydration .
  • Catalysts : p-TsOH accelerates ring closure .

Q. Example Reaction :

StepReagents/ConditionsProductYield
14-Chlorobenzaldehyde, MeOH/CHCl₃, refluxHydrazone85%
2Ac₂O, 120°C, 6hOxadiazole72%

What strategies resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

Advanced
Data discrepancies (e.g., NMR shifts, MS fragmentation) arise from tautomerism or impurities. Mitigation strategies:

  • Multi-Technique Validation : Cross-check NMR (DEPT, 2D-COSY) with IR (C=O stretch ~1650 cm⁻¹) and HRMS .
  • Dynamic NMR : Resolves tautomeric equilibria by variable-temperature studies .
  • Crystallography : Provides unambiguous bond connectivity, as seen in the CCDC structure of a vanadium complex .

How do researchers design experiments to assess the biochemical interactions of this compound with enzyme targets?

Advanced
In Vitro Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase) using 4-nitrophenyl-α-D-glucopyranoside as substrate .
  • Docking Studies : AutoDock Vina models ligand-enzyme binding, guided by crystallographic data .
  • Kinetic Analysis : Lineweaver-Burk plots determine inhibition mechanisms (competitive/uncompetitive) .

Q. Example Protocol :

Incubate enzyme with compound (0.1–100 μM) in phosphate buffer (pH 7.4).

Measure residual activity via spectrophotometry (λ = 405 nm).

Calculate IC₅₀ values using nonlinear regression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methoxybenzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.